molecular formula C15H12N2O9S B13444644 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid

Cat. No.: B13444644
M. Wt: 396.3 g/mol
InChI Key: QQKRJGROIYVHSB-UHFFFAOYSA-N
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Description

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chromene ring, and a sulfonic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid involves multiple steps, including the formation of the chromene ring and the introduction of the amino and sulfonic acid groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Amino-3-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-4-methyl-2-oxo-2H-chromene-6-sulfonic Acid include other chromene derivatives and sulfonic acid-containing molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O9S

Molecular Weight

396.3 g/mol

IUPAC Name

7-amino-3-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-4-methyl-2-oxochromene-6-sulfonic acid

InChI

InChI=1S/C15H12N2O9S/c1-6-7-4-10(27(22,23)24)8(16)5-9(7)25-14(20)13(6)15(21)26-17-11(18)2-3-12(17)19/h4-5H,2-3,16H2,1H3,(H,22,23,24)

InChI Key

QQKRJGROIYVHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)S(=O)(=O)O)N)C(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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